molecular formula C8H8N2O5 B8571880 2-Amino-5-methoxy-3-nitro-benzoic acid

2-Amino-5-methoxy-3-nitro-benzoic acid

Cat. No. B8571880
M. Wt: 212.16 g/mol
InChI Key: ZCTUZOIFAUHVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-methoxy-3-nitro-benzoic acid is a useful research compound. Its molecular formula is C8H8N2O5 and its molecular weight is 212.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-methoxy-3-nitro-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-methoxy-3-nitro-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-5-methoxy-3-nitro-benzoic acid

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

2-amino-5-methoxy-3-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O5/c1-15-4-2-5(8(11)12)7(9)6(3-4)10(13)14/h2-3H,9H2,1H3,(H,11,12)

InChI Key

ZCTUZOIFAUHVND-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a slurry of 5-methoxy-7-nitro-1H-indole-2,3-dione (3 g, 13.5 mmol) in aqueous 2N NaOH solution (30 mL), was added an aq. Solution of 33% hydrogen peroxide (3 mL) slowly at 0° C. After completion of the addition, the reaction mixture was stirred at room temperature for 4 h. After completion of the reaction, the reaction mixture was acidified with 2N HCl at 0° C. The resulting precipitate was filtered, washed with water (2-3 times) and dried under vacuum to obtain the title compound as yellow solid which was directly used for the next reaction.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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